Leptophos

Description

Properties

IUPAC Name |

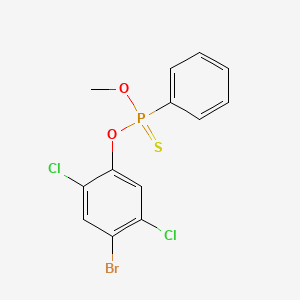

(4-bromo-2,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl2O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-13-8-11(15)10(14)7-12(13)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRALZAYCYJELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl2O2PS | |

| Record name | LEPTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040279 | |

| Record name | Leptophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leptophos appears as white crystalline or colorless amorphous solid, the technical product is a light tan powder. Used as an insecticide; its use is not permitted in the U.S. (EPA, 1998), Tan solid; [Merck Index] Colorless or white solid; Technical material is light-brown solid; [CAMEO], Solid | |

| Record name | LEPTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Leptophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-Leptophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN XYLENE, @ 25 °C: 2.4 MG/L IN WATER, 470 G/L IN ACETONE, 1.3 KG/L IN BENZENE, 142 G/L IN CYCLOHEXANE, 59 G/L IN HEPTANE, 24 G/L IN PROPAN-2-OL, Water solubility= 0.0047 mg/l at 20 °C | |

| Record name | LEPTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.53 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.53 @ 25 °C | |

| Record name | LEPTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEPTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], Vapor pressure= 2.3X10-8 mm Hg at 20 °C | |

| Record name | Leptophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEPTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... DESBROMOLEPTOPHOS HAS BEEN REPORTED AS A MINOR IMPURITY IN TECHNICAL LEPTOPHOS & AS A PRODUCT OF THE CMPD IN THE PRESENCE OF UV LIGHT, EITHER IN THE LABORATORY OR IN PLANTS UNDER FIELD CONDITIONS. | |

| Record name | LEPTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID, COLORLESS AMORPHOUS SOLID, Tan waxy solid | |

CAS No. |

21609-90-5, 73307-66-1, 73307-67-2 | |

| Record name | LEPTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Leptophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21609-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leptophos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021609905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, O-(4-bromo-2,5-dichlorophenyl) O-methyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073307661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, phenyl-, O-(4-bromo-2,5-dichlorophenyl) O-methyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073307672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leptophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leptophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEPTOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C45E8FUG3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEPTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 to 159 °F (EPA, 1998), 70.2-70.6 °C, 71 - 72 °C | |

| Record name | LEPTOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEPTOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2621 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-Leptophos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Leptophos

This technical guide provides a comprehensive overview of the organophosphate insecticide leptophos, intended for researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical and toxicological properties, synthesis, metabolic pathways, and mechanism of action.

Chemical Identity and Physicochemical Properties

This compound, chemically known as O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, is a broad-spectrum insecticide and acaricide.[1] It was marketed under trade names such as Phosvel, Abar, and Vcs 506.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | O-(4-Bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate[1] |

| CAS Number | 21609-90-5[1] |

| Chemical Formula | C₁₃H₁₀BrCl₂O₂PS[1] |

| Molecular Weight | 412.07 g/mol [2] |

| SMILES | COP(=S)(OC1=C(Cl)C=C(Br)C(Cl)=C1)C2=CC=CC=C2 |

| InChI | InChI=1S/C13H10BrCl2O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-13-8-11(15)10(14)7-12(13)16/h2-8H,1H3 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White crystalline solid[1] |

| Melting Point | 70.2-70.6 °C[3] |

| Boiling Point | Decomposes at 180 °C[1] |

| Density | 1.53 g/cm³ at 25°C[3] |

| Vapor Pressure | 2.3 x 10⁻⁸ mm Hg |

| Solubility in Water | 0.03 mg/L at 25°C[3] |

| Solubility in Organic Solvents ( g/100 mL at 25°C) | Benzene: 133, Xylene: 73, Acetone: 62, Cyclohexane: 14, Heptane: 7, Isopropanol: 2.4[4] |

| Octanol-Water Partition Coefficient (log P) | 6.31 |

Synthesis of this compound

This compound can be synthesized through multiple routes. Two primary methods are described below.

Experimental Protocol: Synthesis Method 1

This method involves the reaction of O-methyl phenylthiophosphonyl chloride with 4-bromo-2,5-dichlorophenol.[1]

Reaction: C₇H₈ClOPS + C₆H₃BrCl₂O → C₁₃H₁₀BrCl₂O₂PS + HCl

Detailed Protocol: A step-by-step experimental protocol for this specific synthesis is not readily available in the public domain. However, a general procedure would involve the slow addition of one reactant to the other, likely in the presence of a non-reactive solvent and possibly a weak base to scavenge the HCl byproduct. The reaction would be monitored for completion using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Purification would likely involve extraction, washing, and recrystallization or column chromatography.

Experimental Protocol: Synthesis Method 2

An alternative synthesis involves a two-step process starting from phenylphosphonothioic dichloride.[1]

Step 1: Reaction with Methanol (B129727) and Trimethylamine (B31210) Phenylphosphonothioic dichloride is reacted with methanol in the presence of trimethylamine in a toluene (B28343) solvent.

Step 2: Reaction with Potassium 4-bromo-2,5-dichlorophenoxide The product from step 1 is then reacted with potassium 4-bromo-2,5-dichlorophenoxide to yield this compound.

Detailed Protocol: Specific reaction conditions, such as temperature, reaction times, and purification methods for this synthesis, are not detailed in the available literature. A typical procedure would involve controlling the stoichiometry of the reactants carefully in an inert atmosphere to prevent side reactions.

Caption: Synthesis pathways for this compound.

Toxicological Properties

This compound is a neurotoxic agent, with its primary mechanism of toxicity being the inhibition of acetylcholinesterase.

Table 3: Acute Toxicity of this compound

| Test Animal | Route of Administration | LD₅₀ Value |

| Rat (male) | Oral | 19 mg/kg[4] |

| Rat (female) | Oral | 20 mg/kg[4] |

| Rat | Dermal | >800 mg/kg |

| Rabbit | Dermal | >800 mg/kg |

Experimental Protocol: Determination of Acute Oral LD₅₀

A standardized protocol for determining the acute oral LD₅₀ of a substance like this compound in rats would generally follow OECD Guideline 425 (Up-and-Down Procedure) or OECD Guideline 423 (Acute Toxic Class Method). A generalized protocol is as follows:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Acclimatization: Animals are housed individually in controlled environmental conditions (temperature, humidity, light cycle) and allowed to acclimatize for at least 5 days before the study.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Preparation and Administration: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). A single dose is administered by oral gavage.

-

Dose Level Progression (Up-and-Down Procedure):

-

A single animal is dosed at a level estimated to be near the LD₅₀.

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

This process is continued until specific stopping criteria are met, typically involving a sequence of outcomes (e.g., 4-5 animals).

-

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight is recorded weekly.

-

Data Analysis: The LD₅₀ is calculated using specialized software that applies a maximum likelihood method to the outcomes at each dose level.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects. The inhibition by this compound is considered irreversible and is thought to involve hydrophobic interactions between the phenyl and 4-bromo-2,5-dichlorophenyl groups of this compound and the enzyme.[1]

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Metabolism and Degradation

The metabolism of this compound in mammals primarily involves enzymatic hydrolysis. In rats, the main urinary metabolites are O-methyl phenylphosphonothioic acid, methyl phenylphosphonic acid, phenylphosphonic acid, and 4-bromo-2,5-dichlorophenol. The biotransformation in mice is similar.

The metabolic fate of this compound is influenced by mixed-function oxidases and glutathione-S-transferases. Demethylation and dearylation of the active metabolite, this compound-oxon, are dependent on glutathione.

Caption: Proposed metabolic pathway of this compound.

Analytical Methodology

The detection and quantification of this compound residues in various matrices are crucial for environmental monitoring and food safety. Gas chromatography (GC) is a commonly employed technique.

Experimental Workflow: Analysis of this compound in Soil by GC-MS

This workflow outlines a general procedure for the analysis of this compound in soil samples.

References

An In-Depth Technical Guide to the Mechanism of Action of Leptophos on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Leptophos is an organothiophosphate insecticide known for its neurotoxicity, which has been linked to both acute cholinergic crisis and organophosphate-induced delayed neuropathy (OPIDN).[1][2][3] The primary molecular target of this compound and its metabolites is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to the accumulation of acetylcholine in synaptic clefts and neuromuscular junctions, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[4]

Like many other organothiophosphates, this compound itself is a relatively weak inhibitor of AChE. It undergoes metabolic activation in vivo, primarily by cytochrome P450 enzymes in the liver, to its oxygen analog, this compound-oxon.[3] This bioactivation involves the substitution of the sulfur atom with an oxygen atom, which significantly increases the electrophilicity of the phosphorus atom, making this compound-oxon a much more potent inhibitor of AChE.

Mechanism of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by this compound-oxon is a multi-step process that results in the formation of a stable, covalent bond between the organophosphate and the enzyme. This effectively renders the enzyme non-functional.

The Active Site of Acetylcholinesterase

The active site of AChE contains two key subsites: the anionic site and the esteratic site. The anionic site binds the quaternary ammonium (B1175870) group of acetylcholine, while the esteratic site, containing a catalytic triad (B1167595) of serine, histidine, and glutamate, is responsible for the hydrolysis of the ester bond.

The Inhibition Process

The mechanism of AChE inhibition by this compound-oxon can be described as follows:

-

Reversible Binding: this compound-oxon initially binds reversibly to the active site of AChE.

-

Phosphorylation: The highly electrophilic phosphorus atom of this compound-oxon is attacked by the nucleophilic hydroxyl group of the serine residue (Ser203) in the esteratic site. This results in the formation of a covalent phosphoserine bond and the release of the leaving group (4-bromo-2,5-dichlorophenol).

-

Irreversible Inhibition: The resulting phosphorylated enzyme is extremely stable and hydrolyzes at a negligible rate, leading to effectively irreversible inhibition.

-

Aging: Over time, the phosphorylated enzyme complex can undergo a process called "aging," which involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom. This process further strengthens the bond between the organophosphate and the enzyme, making reactivation by oximes impossible.

The following diagram illustrates the signaling pathway of acetylcholinesterase inhibition by this compound-oxon.

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Quantitative Data

Table 1: Comparative Inhibition of Acetylcholinesterase by Organophosphate Oxons

| Organophosphate Oxon | Enzyme Source | k_i (M⁻¹ min⁻¹) | Reference |

| Paraoxon (B1678428) | Recombinant Human AChE | 7.0 x 10⁵ | [1] |

| Paraoxon | Recombinant Mouse AChE | 4.0 x 10⁵ | [1] |

| Chlorpyrifos-oxon | Recombinant Human AChE | 9.3 x 10⁶ | [1] |

| Chlorpyrifos-oxon | Human RBC AChE | 3.8 x 10⁶ | [1] |

| Chlorpyrifos-oxon | Rat Brain AChE | 1.24 x 10⁷ | [2] |

Table 2: Comparative IC50 Values for Acetylcholinesterase Inhibition

| Compound | Enzyme Source | IC50 | Reference |

| Chlorpyrifos-oxon | Rat Brain | 10 nM | [5] |

| Chlorpyrifos-oxon (isolated AChE) | Rat Brain | ~3 nM | [5] |

Note: The k_i value is a measure of the rate of phosphorylation and reflects the potency of the inhibitor. A higher k_i value indicates a more potent inhibitor. IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50% and are dependent on assay conditions.

Experimental Protocols

The following is a detailed protocol for an in vitro acetylcholinesterase inhibition assay based on the Ellman method, which is widely used for organophosphate inhibitors. This protocol can be adapted for testing this compound and this compound-oxon.

Principle

Acetylcholinesterase activity is measured by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

This compound or this compound-oxon (dissolved in a suitable solvent like DMSO)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Stock Solutions

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A starting concentration of 0.1 U/mL in the final reaction volume is recommended.

-

ATCI Solution (10 mM): Dissolve ATCI in deionized water. Prepare fresh daily.

-

DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer (pH 7.0-8.0). Protect from light.

-

This compound/Leptophos-oxon Stock Solution: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). From this, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

Assay Procedure

-

Plate Setup:

-

Blank: 180 µL of phosphate buffer.

-

Control (100% activity): 160 µL of phosphate buffer + 20 µL of AChE solution.

-

Inhibitor Wells: 140 µL of phosphate buffer + 20 µL of the desired this compound/leptophos-oxon dilution + 20 µL of AChE solution.

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm every minute for 10-20 minutes.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

The following diagram outlines the experimental workflow for the acetylcholinesterase inhibition assay.

Caption: Experimental workflow for an in vitro AChE inhibition assay.

Logical Relationship of this compound's Mechanism of Action

The toxicological effects of this compound are a direct consequence of its chemical properties and its interaction with the biological system. The following diagram illustrates the logical flow from exposure to the ultimate neurotoxic outcome.

Caption: Logical progression of this compound's mechanism of action.

Conclusion

This compound, through its active metabolite this compound-oxon, is a potent irreversible inhibitor of acetylcholinesterase. The mechanism involves the phosphorylation of a critical serine residue in the enzyme's active site, leading to an accumulation of acetylcholine and subsequent neurotoxicity. While specific kinetic data for this compound remain to be fully characterized in publicly accessible literature, the established principles of organophosphate toxicology and the provided experimental protocols offer a robust framework for its investigation. The visualizations presented in this guide serve to clarify the complex molecular and physiological events that underpin the toxicity of this compound, providing a valuable resource for researchers and professionals in the field.

References

- 1. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactivation of human acetylcholinesterase and butyrylcholinesterase inhibited by this compound-oxon with different oxime reactivators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Leptophos (CAS No. 21609-90-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptophos, with the CAS number 21609-90-5, is an organophosphate insecticide, now obsolete, known for its neurotoxic effects.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, toxicology, metabolism, and analytical methods for its detection. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Chemical and Physical Properties

This compound, chemically known as O-(4-Bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, is a white crystalline solid under standard conditions.[2] Its technical-grade form often appears as a light tan powder.[3] The compound is stable at normal temperatures but decomposes at elevated temperatures.[2] It is slowly hydrolyzed under alkaline conditions and is stable in acidic environments.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21609-90-5 | [2] |

| Molecular Formula | C₁₃H₁₀BrCl₂O₂PS | [2] |

| Molar Mass | 412.06 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Density | 1.53 g/cm³ | [2] |

| Melting Point | 70 °C (158 °F; 343 K) | [2] |

| Boiling Point | 180 °C (decomposes) | [2] |

| Water Solubility | 0.0047 mg/L | [2] |

| Log P (Octanol-water partition coefficient) | 6.31 | [2] |

| Vapor Pressure | 2.3 x 10⁻⁸ mm Hg | [2] |

Synthesis of this compound

There are multiple reported methods for the synthesis of this compound. One common laboratory-scale synthesis involves the reaction of O-methyl phenylthiophosphonyl chloride with 4-bromo-2,5-dichlorophenol.[2] An alternative method includes the reaction of phenylphosphonothioic dichloride with methanol (B129727) and trimethylamine (B31210) in toluene, followed by a reaction with potassium 4-bromo-2,5-dichlorophenoxide.[1][2]

Caption: Synthesis of this compound from O-methyl phenylthiophosphonyl chloride.

Mechanism of Action

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal.[5]

This compound is bioactivated in the body to its oxygen analog, this compound-oxon, which is a more potent inhibitor of AChE.[6] The oxon form phosphorylates a serine residue in the active site of AChE, forming a stable, covalent bond.[7] This irreversible inhibition leads to the accumulation of acetylcholine at nerve synapses, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.[4][8]

Beyond AChE inhibition, this compound has also been shown to inhibit neurotoxic esterase (NTE) and monoamine oxidase (MAO), contributing to its delayed neurotoxicity.[9][10][11] It can also affect the turnover rates of biogenic amines such as norepinephrine, dopamine, and serotonin (B10506) in the brain.[12]

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Toxicology

This compound exhibits high acute toxicity through various routes of exposure.[2] Its use was discontinued (B1498344) due to severe toxicity incidents, including the death of water buffaloes and farmers in Egypt in the 1970s.[2] A significant toxic effect of this compound is organophosphate-induced delayed neuropathy (OPIDN), characterized by ataxia, paralysis, and in severe cases, death.[13][14][15]

Table 2: Acute Toxicity of this compound

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Rat | Oral | 19 | [2] |

| Rat | Dermal | 44 | [2] |

| Rat | Intraperitoneal | 135 | [2] |

| Mouse | Oral | 25-50 | [8] |

| Hen | Oral | 200-800 | [15] |

Metabolism

This compound is metabolized in the body through several pathways, primarily enzymatic hydrolysis.[2] The main metabolic products include phosphonic acid, 4-bromo-2,5-dichlorophenol, O-methyl O-hydrogen phenylphosphonothioate, and methyl hydrogen phenylphosphonate.[2] There are species-specific differences in the major metabolites; for example, O-methyl phenyl phosphonate (B1237965) is a major component in rat urine, while O-methyl phenyl phosphonothioic acid is predominant in mouse urine.[2] The biotransformation of this compound to its more toxic oxon form is a critical step in its mechanism of action.[6]

Caption: Major metabolic pathways of this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay to determine AChE inhibition.

-

Preparation of Reagents:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0).

-

AChE solution (e.g., from electric eel or human erythrocytes) in phosphate buffer.

-

Acetylthiocholine iodide (ATCI) substrate solution in deionized water.

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.

-

This compound or this compound-oxon solution in a suitable solvent (e.g., DMSO), with serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add phosphate buffer to all wells.

-

Add different concentrations of the this compound solution to the test wells. Add solvent only to the control wells.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

Add DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm kinetically over a period of time (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each this compound concentration compared to the control.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Delayed Neurotoxicity Study in Hens

This protocol outlines a general procedure for assessing organophosphate-induced delayed neuropathy (OPIDN).

-

Animal Model: Adult domestic hens are the standard model for OPIDN studies.[14]

-

Dosing and Administration:

-

Administer this compound orally (e.g., via gavage in a gelatin capsule) or dermally.[13][14]

-

Include a positive control group (e.g., treated with tri-o-cresyl phosphate - TOCP), a negative control group (e.g., vehicle only), and multiple dose groups for this compound.[14]

-

The dosing regimen can be a single high dose or repeated sub-chronic low doses.[14][15]

-

-

Observation and Clinical Scoring:

-

Histopathology:

-

At the end of the study period, or if severe neurotoxicity develops, euthanize the animals.

-

Perfuse the animals with fixative and collect nervous tissue samples (e.g., brain, spinal cord, peripheral nerves).

-

Process the tissues for histopathological examination to look for characteristic lesions of OPIDN, such as axonal degeneration and demyelination.[14]

-

Residue Analysis by Gas Chromatography (GC)

This protocol provides a general workflow for the determination of this compound residues in environmental or biological samples.

-

Sample Preparation:

-

Extraction: Extract this compound from the sample matrix (e.g., soil, water, tissue) using an appropriate organic solvent (e.g., acetone, acetonitrile, hexane).

-

Cleanup: Remove interfering co-extractives from the sample extract using techniques such as liquid-liquid partitioning, solid-phase extraction (SPE), or gel permeation chromatography (GPC).

-

-

GC Analysis:

-

Instrument: Gas chromatograph equipped with a suitable detector. For organophosphates, a flame photometric detector (FPD) in phosphorus mode or a nitrogen-phosphorus detector (NPD) is often used for selectivity and sensitivity. Mass spectrometry (MS) can be used for confirmation.

-

Column: A capillary column with a suitable stationary phase for pesticide analysis.

-

Operating Conditions: Optimize the injector temperature, oven temperature program, carrier gas flow rate, and detector parameters for the separation and detection of this compound.

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of this compound.

-

Quantify the amount of this compound in the sample by comparing its peak area or height to the calibration curve.

-

Caption: General workflow for this compound residue analysis.

Conclusion

This compound is a potent organophosphate insecticide with significant neurotoxic properties, primarily through the irreversible inhibition of acetylcholinesterase. Its historical use and subsequent ban highlight the importance of thorough toxicological evaluation of pesticides. This guide provides a detailed technical overview of this compound, intended to serve as a valuable resource for researchers and professionals in related fields. The provided data, protocols, and diagrams offer a foundation for further investigation into the effects and detection of this and similar neurotoxic compounds.

References

- 1. This compound (Ref: OMS 1438 ) [sitem.herts.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nationalacademies.org [nationalacademies.org]

- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of chicken brain neurotoxic esterase activity using leptophosoxon as the selective neurotoxic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. "this compound Metabolism in the Rat: An In Vivo Study of Oxidative Versus " by David Richard Hampson [digitalcommons.usu.edu]

- 10. In vivo inhibition of chicken brain acetylcholinesterase and neurotoxic esterase in relation to the delayed neurotoxicity of this compound and cyanofenphos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical interaction of six OP delayed neurotoxicants with several neurotargets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on rat brain levels and turnover rates of biogenic amines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Delayed neurotoxicity resulting from administration of this compound to the comb of domestic fowl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Delayed neurotoxicity of subchronic oral administration of this compound to hens: recovery during four months after exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Delayed neurotoxicity of this compound: Toxic effects on the nervous system of hens [periodicos.capes.gov.br]

The Environmental Fate and Degradation of Leptophos: A Technical Guide

An In-depth Examination for Researchers and Environmental Scientists

Leptophos, an organophosphorus insecticide, was previously utilized for the control of pests on a variety of agricultural products including cotton, rice, fruits, and vegetables.[1] Although its use has been discontinued (B1498344) in many countries due to toxicity concerns, understanding its environmental persistence and degradation pathways remains a critical area of study for assessing the long-term impact on ecosystems.[1] This technical guide provides a comprehensive overview of the environmental fate of this compound, detailing its degradation through hydrolysis, photolysis, and microbial action, and outlines the experimental protocols for studying these processes.

Chemical Properties and Stability

This compound, chemically known as O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, is a white crystalline solid with low solubility in water.[1] It is stable under acidic conditions but is susceptible to hydrolysis, particularly in alkaline environments.[1][2] Thermal decomposition of this compound occurs at elevated temperatures, yielding its S-methyl isomer, O-(4-bromo-2,5-chlorophenyl) S-methyl phenylphosphonothioate.[1]

Degradation Pathways

The environmental degradation of this compound is a multifaceted process involving abiotic and biotic mechanisms. The primary routes of degradation are hydrolysis, photolysis, and microbial metabolism, leading to the formation of various transformation products.

Hydrolysis

The hydrolytic degradation of this compound is significantly influenced by pH. In alkaline conditions, the ester bond is cleaved, yielding O-methyl phosphonothioic acid and 4-bromo-2,5-dichlorophenol.[3] The rate of hydrolysis increases with increasing pH.[4]

Photolysis

Exposure to sunlight can induce the photodegradation of this compound. Irradiation with UV light leads to the formation of several photoproducts. A primary reaction is the cleavage of the carbon-bromine bond, resulting in desbromo-leptophos.[3][4] Further degradation can lead to the formation of this compound-oxon, phenyl phosphonic acids, and the chlorinated phenol.[4] In laboratory studies using high-intensity UV light, this compound is converted to a dichloro-photoproduct, O-(2,5-dichlorophenyl) O-methylphenyl-phosphonothioate, and subsequently to a monochloro-photoproduct.[1]

Microbial Degradation

Soil microorganisms play a role in the breakdown of this compound and its metabolites.[3] While specific microbial pathways for this compound are not extensively detailed in the provided search results, the general process for organophosphorus pesticides involves enzymatic hydrolysis and oxidation.[5][6] The rate of microbial degradation is influenced by soil properties such as moisture content, temperature, and organic matter content.[3][6]

The following diagram illustrates the proposed degradation pathways of this compound based on identified metabolites.

Quantitative Degradation Data

The persistence of this compound in the environment is quantified by its half-life, which varies depending on the environmental matrix and conditions.

| Environmental Matrix | Condition | Parameter | Value | Reference(s) |

| Water | pH 6, 25°C | Half-life | 35 weeks | [4] |

| pH 7, 25°C | Half-life | 5.5 weeks | [4] | |

| pH 8, 25°C | Half-life | 2.3 weeks | [4] | |

| Soil | Field conditions | 50% dissipation | 16-30 days | [3] |

| Plants (Endive) | Foliar application | Half-life | 4.0 days | [4] |

| Plants (Cotton) | Foliar application (Trihalophenoxy ring labeled) | % of Recovered Radioactivity (this compound) | 91.4% (1 week), 61.4% (3 weeks), 57.9% (5 weeks), 42.9% (9 weeks) | [1] |

| Plants (Lettuce) | Foliar application (Trihalophenoxy ring labeled) | % of Recovered Radioactivity (this compound) | 98.5% (1 day), 91.7% (15 days), 81.5% (24 days) | [1] |

Experimental Protocols

Standardized methodologies are crucial for assessing the environmental fate of chemicals like this compound. The following sections outline the general protocols for key degradation studies, largely based on OECD guidelines.

Hydrolysis Study (based on OECD Guideline 111)

This study determines the rate of abiotic hydrolysis of a chemical as a function of pH.

Objective: To determine the hydrolysis rate constant and half-life of this compound at different pH values (typically 4, 7, and 9).[1][7][8]

Methodology:

-

Preparation of Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.[7] A stock solution of this compound (either non-labeled or radiolabeled) is prepared in a suitable solvent.

-

Incubation: The this compound solution is added to the buffer solutions to achieve a final concentration not exceeding 0.01 M or half its water solubility.[7] The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for the main test).[1][7]

-

Sampling: Aliquots of the solutions are taken at predetermined time intervals.

-

Analysis: The concentration of the parent this compound and any major hydrolysis products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, or Gas Chromatography (GC) with an appropriate detector.[1]

-

Data Analysis: The degradation is assumed to follow pseudo-first-order kinetics. The rate constant (k) and half-life (t½) are calculated for each pH and temperature.

Phototransformation in Water (based on OECD Guideline 316)

This study evaluates the degradation of a chemical in water due to direct photolysis.

Objective: To determine the phototransformation rate, half-life, and quantum yield of this compound in water upon exposure to simulated sunlight.[3][9][10]

Methodology:

-

Preparation of Solutions: A solution of this compound in sterile, buffered, air-saturated pure water is prepared.[3]

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) in a temperature-controlled apparatus.[9][10] Dark controls, shielded from light, are run in parallel to account for non-photolytic degradation.[10]

-

Sampling: Samples are collected from both the irradiated and dark control solutions at various time points.

-

Analysis: The concentration of this compound and its photoproducts are quantified using analytical techniques like HPLC or GC-MS.

-

Data Analysis: The rate of phototransformation is calculated, and the environmental half-life is estimated. The quantum yield, which is the efficiency of the photochemical process, can also be determined.[9]

The following diagram illustrates a general experimental workflow for a pesticide degradation study.

Soil Degradation Study

This study assesses the rate and route of this compound degradation in soil under controlled laboratory or field conditions.

Objective: To determine the half-life of this compound in soil and identify its major degradation products.

Methodology:

-

Soil Selection and Characterization: One or more soil types are selected and characterized for properties such as pH, organic matter content, texture, and microbial biomass.

-

Application of this compound: A known concentration of this compound is applied to the soil samples. The application should be uniform.

-

Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. For laboratory studies, this is typically done in the dark to exclude photolysis.

-

Sampling: Soil samples are collected at various time intervals.

-

Extraction and Analysis: this compound and its degradation products are extracted from the soil using an appropriate solvent system. The extracts are then cleaned up and analyzed by GC or LC, often coupled with mass spectrometry for identification and quantification.[11][12]

-

Data Analysis: The dissipation of this compound from the soil over time is used to calculate the degradation rate constant and half-life, typically assuming first-order kinetics.[13][14]

Conclusion

The environmental fate of this compound is governed by a combination of chemical and biological processes. It is moderately persistent in soil, with its degradation being influenced by environmental factors such as pH, sunlight, and microbial activity. Hydrolysis is a key degradation pathway in alkaline waters, while photolysis contributes to its breakdown in the presence of sunlight. A number of degradation products have been identified, including its oxon, phenol, and various phosphonate (B1237965) derivatives. A thorough understanding of these degradation pathways and the factors that influence them is essential for evaluating the environmental risks associated with this and other organophosphorus pesticides. The use of standardized experimental protocols, such as the OECD guidelines, is critical for generating reliable and comparable data on the environmental fate of such compounds.

References

- 1. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. oecd.org [oecd.org]

- 8. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 9. shop.fera.co.uk [shop.fera.co.uk]

- 10. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 11. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of pesticide contamination in soil samples from an intensive horticulture area, using ultrasonic extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdpr.ca.gov [cdpr.ca.gov]

- 14. cdpr.ca.gov [cdpr.ca.gov]

The Rise and Fall of Leptophos: An In-depth Technical Guide to an Organophosphate Insecticide

An Overview of a Potent, Persistent, and Ultimately Prohibited Insecticide

Leptophos, a member of the organophosphate class of insecticides, emerged in the mid-20th century as a powerful tool against a wide range of agricultural pests. Its efficacy, however, was tragically matched by its severe toxicity to non-target organisms, including livestock and humans, leading to its eventual ban in numerous countries. This technical guide provides a comprehensive overview of the history, chemistry, mechanism of action, toxicology, and regulatory downfall of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical and Physical Properties

This compound, chemically known as O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, is a white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₀BrCl₂O₂PS | [1] |

| Molar Mass | 412.06 g/mol | [1] |

| Melting Point | 70 °C | [1] |

| Boiling Point | 180 °C (decomposes) | [1] |

| Density | 1.53 g/cm³ | [1] |

| Water Solubility | Very low | [2] |

| Stability | Stable under acidic conditions, slowly hydrolyzes under alkaline conditions.[1] | [1] |

Synthesis of this compound

There are two primary methods reported for the synthesis of this compound.

Method 1: This method involves the reaction of O-methyl phenylthiophosphonyl chloride with 4-bromo-2,5-dichlorophenol.[1]

Method 2: An alternative synthesis route involves the reaction of phenylphosphonothioic dichloride with methanol (B129727) and trimethylamine (B31210) in a toluene (B28343) solvent, followed by a reaction with potassium 4-bromo-2,5-dichlorophenoxide.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphates, the primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

By irreversibly binding to the active site of AChE, this compound prevents the hydrolysis of ACh.[3] This leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors.[4] The resulting overstimulation of the nervous system leads to a range of toxic effects, from muscle tremors and convulsions to respiratory failure and death.[4]

Toxicological Profile

This compound exhibits high acute toxicity across various species and routes of exposure. Its most insidious toxicological feature, however, is its ability to cause organophosphate-induced delayed neurotoxicity (OPIDN), a debilitating neurological disorder characterized by paralysis.[5]

Acute Toxicity

The following table summarizes the median lethal dose (LD50) of this compound in various animal models.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat (male) | Oral | 52.8 | [6] |

| Rat | Oral | 19-20 | [1] |

| Mouse | Oral | 65 | [1] |

| Rat (male) | Dermal | > 10,000 | [6] |

| Mammal (unspecified) | Skin | 50 | [1] |

| Mouse | Subcutaneous | 120 | [1] |

| Cat | Intraperitoneal | >50 | [5] |

| Sheep | Oral | 60 | [5] |

Organophosphate-Induced Delayed Neurotoxicity (OPIDN)

This compound is a known neurotoxin that can cause delayed-onset paralysis.[5] This condition, OPIDN, typically manifests weeks after exposure and is characterized by the degeneration of axons in the peripheral and central nervous systems.[5] The domestic hen is a widely used animal model for studying OPIDN.

Experimental Protocol for Assessing Delayed Neurotoxicity in Hens (General Overview):

A typical protocol for assessing the delayed neurotoxicity of an organophosphorus compound like this compound in hens involves the following steps, as outlined by the OECD Test Guideline 418:[7][8]

-

Animal Model: Adult domestic laying hens are used as the test subjects.

-

Dosing: A single oral dose of the test substance is administered.

-

Observation Period: The hens are observed for 21 days for any signs of neurological dysfunction, such as ataxia (uncoordinated movement) and paralysis.

-

Histopathology: At the end of the observation period, the animals are euthanized, and nervous tissues (brain, spinal cord, and peripheral nerves) are collected for histopathological examination to assess for nerve fiber degeneration.

Environmental Fate and Residue Analysis

This compound is considered a persistent organophosphorus compound in the environment.[6] Its low water solubility and high affinity for soil particles contribute to its persistence.

Analytical Methods for Residue Detection:

The detection and quantification of this compound residues in environmental samples like soil and water, as well as in food commodities, are crucial for monitoring and risk assessment. Common analytical techniques include:

-

Gas Chromatography (GC): Often coupled with detectors such as a flame photometric detector (FPD) or a mass spectrometer (MS), GC is a primary method for separating and detecting this compound and its metabolites.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound residues.[9]

Sample Preparation for Residue Analysis (General Workflow):

A History of Toxicity and Regulatory Action

The history of this compound is marked by several high-profile poisoning incidents that ultimately led to its prohibition.

-

The Egyptian Buffalo Disaster (1971): Widespread use of this compound on cotton crops in Egypt led to the death of a large number of water buffaloes, raising early alarms about its environmental and agricultural impact.[5]

-

The "Phosvel Zombies" (1975): Workers at the Velsicol Chemical Corporation plant in Bayport, Texas, where this compound (trade name Phosvel) was manufactured, developed severe neurological disorders, including tremors, memory loss, and other debilitating symptoms.[10] This incident brought the severe human health risks of this compound exposure to the forefront.

These events, coupled with growing scientific evidence of its toxicity, led to regulatory action. In the United States, the Environmental Protection Agency (EPA) banned the use of this compound in 1975.[6] Many other countries followed suit, effectively ending the commercial use of this once-promising but ultimately hazardous insecticide.

Conclusion

The history of this compound serves as a stark reminder of the potential for unintended and devastating consequences of chemical use. While effective in its intended application, its broad-spectrum toxicity and persistent nature proved to be an unacceptable risk to environmental and human health. The story of this compound underscores the critical importance of rigorous toxicological testing, comprehensive risk assessment, and vigilant post-market surveillance in the development and regulation of all chemical products. The scientific and regulatory lessons learned from the rise and fall of this compound continue to inform and shape modern approaches to pesticide safety and environmental protection.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 305. This compound (WHO Pesticide Residues Series 4) [inchem.org]

- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 4. epa.gov [epa.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. This compound | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Methods of residue analysis [fao.org]

- 10. youtube.com [youtube.com]

A Technical Guide to the Chemical Stability of Leptophos Under Acidic and Alkaline Conditions

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical stability of the organophosphate insecticide Leptophos, with a specific focus on its degradation under acidic and alkaline conditions. The information presented herein is critical for understanding its environmental fate, persistence, and toxicological profile.

Chemical Stability Profile of this compound

This compound, or O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, is a white crystalline solid.[1][2] Its stability is significantly influenced by the pH of the surrounding medium. Generally, this compound is stable under acidic conditions, even with prolonged exposure at normal temperatures.[1][3] However, it undergoes slow hydrolysis under strongly alkaline conditions.[1][3] The rate of this degradation process increases as the pH level rises.[3][4]

In addition to pH, other factors such as temperature and light can influence the degradation of this compound. The compound is thermally stable at normal temperatures but decomposes at elevated temperatures; at 180°C, 85% of the material decomposes within 5 hours.[1] Exposure to UV light can also accelerate its hydrolysis rate under field conditions.[1]

Quantitative Data on this compound Hydrolysis

The persistence of a pesticide in an aqueous environment is often described by its half-life (t½), the time required for 50% of the active ingredient to degrade.[5] For this compound, hydrolysis rates are dependent on pH and temperature.

Table 1: Aqueous Hydrolysis Half-life of this compound at 25°C

| Temperature (°C) | pH Condition | Half-life (days) |

|---|---|---|

| 25 | Not Specified | 35 |

| 25 | Not Specified | 5.5 |

| 25 | Not Specified | 2.3 |

Note: The specific pH values for the corresponding half-lives were not detailed in the source material, but it was noted that degradation rates increase with rising pH.[3]

Degradation Pathways and Products

The degradation of this compound, particularly through hydrolysis, involves the cleavage of its chemical bonds to form various metabolites.

Under alkaline conditions, the primary degradation pathway is the hydrolysis of the phosphorus-ester bond.[6][7] This process breaks down the parent molecule into less complex, water-soluble metabolites. The principal metabolite identified from this process is 4-bromo-2,5-dichlorophenol.[3]

Exposure to sunlight and UV radiation can also lead to the degradation of this compound, yielding several products.[8][9] Studies have identified the following photodecomposition products:

-

Chlorinated phenols[8]

The diagram below illustrates the proposed hydrolysis pathway of this compound under alkaline conditions.

Caption: Proposed alkaline hydrolysis pathway for this compound.

Experimental Protocols for Stability Assessment

Determining the chemical stability of a compound like this compound requires a structured experimental approach. The following protocol outlines a general methodology for conducting a hydrolysis study to evaluate stability at different pH levels.[10][11][12]

To determine the rate of hydrolysis and the half-life of this compound in aqueous solutions under controlled acidic, neutral, and alkaline conditions.

-

This compound, analytical standard

-

Sterile, buffered aqueous solutions (e.g., pH 4, 7, and 9)

-

Acetonitrile, HPLC grade

-

Constant temperature incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)[10]

-

Volumetric flasks, pipettes, and vials

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like acetonitrile.

-

Preparation of Test Solutions: Spike the pH-buffered aqueous solutions with the this compound stock solution to a known final concentration. The final concentration of the organic solvent should be minimal to avoid affecting the hydrolysis rate.

-

Incubation: Dispense the test solutions into sealed containers and place them in a constant temperature incubator (e.g., 25°C) protected from light.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw aliquots from each test solution. The frequency of testing should be sufficient to establish the stability profile.[11][12]

-

Sample Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated, stability-indicating analytical method (e.g., HPLC-UV or GC-MS).

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH level. The degradation is expected to follow pseudo-first-order kinetics.[4] The hydrolysis rate constant (k) can be determined from the slope of the regression line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

The following diagram illustrates the general workflow for this type of stability study.

Caption: General workflow for a chemical stability (hydrolysis) study.

Conclusion

The chemical stability of this compound is highly dependent on pH. It exhibits considerable stability under acidic conditions but is susceptible to hydrolysis as the alkalinity increases. This degradation leads to the formation of metabolites such as 4-bromo-2,5-dichlorophenol. A comprehensive understanding of these stability characteristics, obtained through rigorous experimental protocols, is essential for predicting the environmental behavior and potential risks associated with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. This compound | C13H10BrCl2O2PS | CID 30709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

- 5. atticusllc.com [atticusllc.com]

- 6. researchgate.net [researchgate.net]

- 7. Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 338. This compound (WHO Pesticide Residues Series 5) [inchem.org]

- 9. researchgate.net [researchgate.net]

- 10. eppltd.com [eppltd.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. japsonline.com [japsonline.com]

In-Depth Technical Guide: Photodegradation Products of Leptophos in the Environment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptophos, an organophosphate insecticide, has been subject to environmental fate studies due to its potential persistence and toxicity. A key degradation pathway for this compound in the environment is photodegradation, the breakdown of the molecule by light energy. Understanding the products of this process is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the photodegradation products of this compound, the experimental protocols used to identify them, and the analytical techniques employed for their quantification.

Photodegradation Pathway of this compound

The photodegradation of this compound proceeds through several key reactions, primarily involving the cleavage and modification of the phosphate (B84403) ester and the aromatic rings. The major identified photodegradation products include this compound oxon, desbromo-leptophos, O-methyl phenylphosphonothioic acid, phenylphosphonic acid, and 4-bromo-2,5-dichlorophenol.[1]

Under laboratory conditions using UV irradiation, the primary pathway involves the conversion to desbromo-leptophos, particularly in organic solvents like chloroform (B151607).[1] On plant surfaces, the formation of this compound oxon is a more prominent transformation, although it occurs in smaller quantities.[1]

Below is a diagram illustrating the primary photodegradation pathways of this compound.

Quantitative Analysis of Photodegradation Products

While several studies have identified the photodegradation products of this compound, detailed quantitative data on their formation under various environmental conditions is limited in the publicly available literature. The table below summarizes the key products identified and the analytical methods used. Further research is needed to populate this table with precise quantitative data such as percentage yields and degradation half-lives under controlled experimental settings.

| Photodegradation Product | Chemical Formula | Analytical Method | Quantitative Data (Example) | Reference |

| This compound Oxon | C₁₃H₁₀BrCl₂O₃PS | GC-MS, TLC | Major product on leaf surfaces (qualitative) | [1] |

| Desbromo-leptophos | C₁₃H₁₁Cl₂O₂PS | GC-MS, TLC | Major product in chloroform under UV (qualitative) | [1] |

| O-Methyl Phenylphosphonothioic Acid | C₇H₉O₂PS | GC-MS, TLC | Identified as a degradation product | [1] |

| Phenylphosphonic Acid | C₆H₇O₃P | GC-MS, TLC | Identified as a degradation product | [1] |

| 4-Bromo-2,5-dichlorophenol | C₆H₃BrCl₂O | GC-MS, HPLC | Identified as a degradation product |

Experimental Protocols

The study of this compound photodegradation involves controlled laboratory experiments that simulate environmental conditions. A typical experimental workflow is outlined below.

A more detailed, hypothetical experimental protocol based on common practices for pesticide analysis is provided below.

Objective: To identify and quantify the photodegradation products of this compound in an aqueous solution under UV irradiation.

Materials:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Milli-Q water

-

Quartz reaction vessel

-

UV lamp (e.g., medium-pressure mercury lamp with specific wavelength filters)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile.

-

Prepare the working solution by spiking the stock solution into Milli-Q water in a quartz reaction vessel to a final concentration of 10 mg/L.

-

-

Irradiation:

-

Place the quartz reaction vessel under the UV lamp.

-

Control the temperature of the solution using a water bath.

-

Irradiate the solution for a defined period (e.g., 24 hours), taking aliquots at specific time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Protect the samples from further light exposure by wrapping the collection vials in aluminum foil.

-

-

Sample Extraction and Analysis:

-

HPLC Analysis:

-

Directly inject the aqueous samples into the HPLC system for the analysis of polar degradation products.

-

Mobile Phase: Acetonitrile/water gradient.

-

Column: C18 reverse-phase column.

-

Detection: UV detector at a specified wavelength (e.g., 254 nm) or MS detector for identification and quantification.

-

-

GC-MS Analysis:

-

For less polar products and the parent compound, perform a solid-phase extraction.

-

Pass a known volume of the irradiated sample through a pre-conditioned C18 SPE cartridge.

-

Elute the analytes from the cartridge with a suitable organic solvent (e.g., ethyl acetate).

-

Concentrate the eluate and analyze it by GC-MS.

-

GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-